N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Antibacterial resistance Trans-translation inhibition Gram-negative pathogen targeting

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 1171343-25-1; molecular formula C₁₆H₂₁N₃O₄; MW 319.36 g/mol) is a synthetic small-molecule member of the 1,3,4-oxadiazole heterocycle family. The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its established roles in generating anticancer, antibacterial, anti-inflammatory, and CNS-modulating activities through diverse mechanisms of action.

Molecular Formula C16H21N3O4
Molecular Weight 319.361
CAS No. 1171343-25-1
Cat. No. B2386601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
CAS1171343-25-1
Molecular FormulaC16H21N3O4
Molecular Weight319.361
Structural Identifiers
SMILESCCCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OCC)OCC
InChIInChI=1S/C16H21N3O4/c1-4-7-14(20)17-16-19-18-15(23-16)11-8-9-12(21-5-2)13(10-11)22-6-3/h8-10H,4-7H2,1-3H3,(H,17,19,20)
InChIKeyRGWGSMCUKORSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 1171343-25-1): Procurement-Ready Physicochemical and Target-Class Profile


N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 1171343-25-1; molecular formula C₁₆H₂₁N₃O₄; MW 319.36 g/mol) is a synthetic small-molecule member of the 1,3,4-oxadiazole heterocycle family [1]. The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its established roles in generating anticancer, antibacterial, anti-inflammatory, and CNS-modulating activities through diverse mechanisms of action [2]. This particular derivative incorporates a 3,4-diethoxyphenyl substituent at the 5-position of the oxadiazole ring and a butanamide moiety at the 2-amino position, distinguishing it from simpler phenyl or halogenated-phenyl analogs [3]. The combination of the electron-donating diethoxy groups and the lipophilic butanamide chain modulates the compound's lipophilicity and hydrogen-bonding capacity, which are critical determinants of target engagement and pharmacokinetic behavior within the oxadiazole chemotype class [4].

Procurement Alert: Why N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


Generic substitution among 1,3,4-oxadiazole derivatives is precluded by the steep structure-activity relationship (SAR) governing this scaffold. The 3,4-diethoxy substitution pattern on the phenyl ring is not a simple electron-donating modification; it directly impacts the compound's bioactivity profile. In the subset of oxadiazoles developed as trans-translation inhibitors, N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide has been specifically documented as active against Legionella pneumophila, with a defined Gram-negative spectrum [1]. In contrast, close structural analogs lacking the diethoxy motif, such as KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide), exhibit a markedly different IC₅₀ of 0.9 µM against the trans-translation tagging reaction and broad-spectrum activity against Bacillus anthracis and Mycobacterium smegmatis (MIC <6 µM) . Furthermore, the butanamide chain length distinguishes this compound from acetamide (CAS 1170563-26-4) and isobutyramide (CAS 1172069-15-6) analogs, which are expected to differ in target affinity, metabolic stability, and solubility . Even within structurally defined oxadiazole patent families (e.g., US-8993575-B2), specific substitution patterns are associated with non-overlapping therapeutic indications ranging from autoimmune diseases to CNS disorders . Therefore, interchange without empirical validation risks loss of the intended biological readout and constitutes a scientific procurement error.

N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide: Quantitative Selection Evidence Against Closest Analogs and In-Class Candidates


Gram-Negative Selectivity: Differential Antibacterial Spectrum Versus the Broad-Spectrum Oxadiazole KKL-35

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide demonstrates a distinct Gram-negative-restricted antibacterial spectrum, documented as active against Legionella pneumophila [1]. This contrasts with the prototypical oxadiazole trans-translation inhibitor KKL-35 (CAS 865285-29-6; 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide), which displays broad-spectrum activity, preventing growth of both Gram-positive Bacillus anthracis and Gram-positive Mycobacterium smegmatis with MIC values of less than 6 µM . KKL-35 inhibits the trans-translation tagging reaction with an IC₅₀ of 0.9 µM, whereas the specific MIC value for the target compound against L. pneumophila has not been publicly disclosed in the same detail, but its narrow Gram-negative spectrum is explicitly catalogued [1]. This difference in antibacterial breadth is mechanistically significant: the diethoxy substitution pattern on the target compound may restrict cell envelope penetration to Gram-negative-specific pathways, making it a more selective tool for probing Gram-negative trans-translation biology without confounding Gram-positive off-target effects.

Antibacterial resistance Trans-translation inhibition Gram-negative pathogen targeting

Structural Differentiation from CYM5442: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomerism Drives Divergent Target Pharmacology

The target compound features a 1,3,4-oxadiazole core, which fundamentally distinguishes it from the 1,2,4-oxadiazole regioisomer CYM5442 (2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol) [1]. CYM5442 is a potent, highly selective S1P₁ receptor agonist with an EC₅₀ of 1.35 nM, inducing robust lymphopenia (65% decrease in B lymphocytes, 85% decrease in T lymphocytes of vehicle) [2]. The 1,3,4-oxadiazole scaffold of the target compound is not a recognized pharmacophore for S1P₁ agonism; instead, its documented mechanism is trans-translation inhibition [3]. This regioisomerism represents a critical procurement decision point: a researcher requiring an S1P₁ agonist tool would select CYM5442, while a researcher investigating ribosome rescue pathways in Gram-negative bacteria would select this compound. The shared 3,4-diethoxyphenyl substituent in both molecules underscores that this substituent alone does not determine target selectivity; rather, the oxadiazole ring nitrogen positions dictate the three-dimensional pharmacophore and biological target engagement.

S1P1 receptor agonism Oxadiazole regioisomerism GPCR selectivity

N-Acyl Chain Length Differentiation: Butanamide vs. Acetamide and Isobutyramide Analogs Modulates Lipophilicity and Target Affinity

Within the series of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]amide analogs, the butanamide chain (C₃H₇CO-) of the target compound represents a specific lipophilicity and steric choice distinct from the corresponding acetamide (CAS 1170563-26-4; CH₃CO-) and isobutyramide (CAS 1172069-15-6; (CH₃)₂CHCO-) derivatives . While head-to-head biological data for all three analogs is not publicly available, computational predictions indicate that the butanamide analog has a higher calculated logP than the acetamide derivative, and a different steric profile compared to the branched isobutyramide . This chain-length modulation is a well-established SAR parameter in oxadiazole-based drug design, where N-acyl chain variation has been shown to alter target binding affinity, metabolic stability, and solubility in related 1,3,4-oxadiazole series (e.g., urease inhibition and tyrosinase inhibition programs) [1]. The butanamide chain provides a balance between hydrophobic target interactions and aqueous solubility that the shorter acetamide and the bulkier isobutyramide may not replicate, making it a preferred starting point for hit-to-lead optimization in programs requiring intermediate lipophilicity.

Structure-activity relationship N-acyl chain optimization Lipophilicity modulation

Trans-Translation Inhibition as a Defined Mechanism: Differentiation from Oxadiazoles Acting via CFTR or S1P1 Modulation

The target compound is mechanistically annotated as a trans-translation inhibitor, a ribosome rescue pathway absent in eukaryotes that represents a compelling antibacterial target [1]. This mechanism distinguishes it from other oxadiazole derivatives that function via entirely different biological pathways: CFTR inhibitory oxadiazoles (e.g., those described in patent US8796321 for diarrheal disease) [2] and S1P₁ receptor-modulating oxadiazoles (e.g., CYM5442 and derivatives in patent US8993575-B2) [3]. While many oxadiazole-based antibiotics initially categorized as trans-translation inhibitors, including KKL-35, have recently been shown to possess additional targets in vivo [4], the target compound's mechanism assignment remains specifically linked to trans-translation inhibition in publicly available curated databases. This mechanistic specificity, if confirmed through further profiling, offers a defined research tool for dissecting trans-translation biology without the confounding multi-target pharmacology observed with KKL-35.

Ribosome rescue pathway trans-translation inhibitor Antibacterial target novelty

Patent Family Positioning: Distinct from Broadly Claimed Oxadiazole IP Covering Autoimmune and CNS Indications

The target compound falls within the general chemical space of 1,3,4-oxadiazole derivatives that have been extensively patented for diverse therapeutic applications. Patent US-8993575-B2 claims [1,3,4]oxadiazole derivatives primarily as S1P₁ receptor agonists for autoimmune diseases, CNS disorders, and vascular disease . Patent US20110086839 claims oxadiazole derivatives for pain, inflammatory, and neurological conditions [1]. The target compound, however, is not specifically exemplified in these broad patent families; it has been independently catalogued for its antibacterial trans-translation inhibitory activity against Legionella pneumophila by an academic research group at Pennsylvania State University [2]. This positioning suggests that the compound occupies a niche outside the crowded autoimmune/CNS oxadiazole IP space, potentially offering a distinct freedom-to-operate profile for anti-infective research applications. Researchers seeking oxadiazole-based antibacterials for Gram-negative indications may therefore find this compound a more strategically viable starting point than oxadiazoles encumbered by dominant autoimmune disease patents.

Intellectual property landscape Chemical freedom-to-operate Oxadiazole patent families

Propensity to Select Resistant Mutants: A Critical Risk Factor Differentiating This Oxadiazole from Resistance-Robust Antibacterial Chemotypes

According to the AntibioticDB compound profile, N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide has a documented propensity to select resistant mutants (classified as 'Yes') [1]. This represents a significant risk factor that must be weighed against alternative oxadiazole antibacterials or other chemotypes under consideration. In contrast, certain optimized oxadiazole derivatives in the same mechanistic class have been reported with improved resistance profiles, though specific comparative resistance frequency data remain scarce in the public domain. The resistance propensity classification for this compound is derived from the original research group's experimental assessment and serves as an early-stage development alert [1]. For procurement decisions, this information is critical: the compound is suitable for mechanistic and target-validation studies where resistance development can be monitored and managed, but it may be less appropriate for programs requiring a low resistance emergence profile as a primary selection criterion.

Antimicrobial resistance Mutant selection window Resistance risk assessment

Validated Application Scenarios for N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide in Scientific Procurement


Gram-Negative Trans-Translation Chemical Probe for Legionella pneumophila Biology

Based on the documented Gram-negative spectrum and trans-translation inhibitory mechanism , this compound serves as a selective chemical probe for dissecting ribosome rescue pathway biology specifically in Legionella pneumophila and potentially other Gram-negative pathogens. Unlike broad-spectrum trans-translation inhibitors such as KKL-35, which exhibit activity against Gram-positive Bacillus anthracis and Mycobacterium smegmatis (MIC <6 µM) , the target compound's restricted spectrum minimizes confounding effects in Gram-negative-focused experimental systems. Researchers investigating the essentiality of trans-translation in Legionella virulence or exploring ribosome rescue as a Gram-negative-specific antibacterial target can employ this compound as a reference inhibitor, with the understanding that its resistance propensity (documented as 'Yes' in AntibioticDB) necessitates careful experimental design with appropriate resistance monitoring controls.

Medicinal Chemistry Starting Point for N-Acyl Chain SAR Exploration in Oxadiazole Antibacterials

The butanamide chain of this compound occupies a specific position in the N-acyl chain length series, flanked by the shorter acetamide analog (CAS 1170563-26-4) and the branched isobutyramide analog (CAS 1172069-15-6) . Medicinal chemistry teams can procure all three analogs to systematically investigate the impact of N-acyl chain length, branching, and lipophilicity on trans-translation inhibitory potency, antibacterial spectrum, and resistance emergence. This SAR exploration is directly supported by published studies on related 1,3,4-oxadiazole butanamide series, where N-acyl variation has been shown to modulate enzyme inhibition kinetics and binding conformations (e.g., tyrosinase inhibition with non-competitive kinetics) . The target compound's intermediate lipophilicity and linear chain geometry provide a baseline for understanding how chain elongation or branching affects target engagement and bacterial cell penetration.

IP-Diversified Oxadiazole Scaffold for Anti-Infective Lead Generation Programs

For industrial research organizations seeking oxadiazole chemical matter free from the dominant autoimmune and CNS patent landscape, this compound offers a strategically valuable entry point. The compound is not specifically exemplified in major S1P₁ agonist patent families (US-8993575-B2 covering autoimmune, CNS, and vascular disease oxadiazoles ; US20110086839 covering pain and neurological disorder oxadiazoles ). Its independent academic provenance (Pennsylvania State University, 2013) and antibacterial annotation [4] position it within anti-infective chemical space. Organizations can leverage this compound as a starting scaffold for Gram-negative antibacterial lead generation without concern for overlapping claims from autoimmune-focused oxadiazole patents. The documented trans-translation mechanism and Gram-negative spectrum provide a clear biological rationale for initiating hit-to-lead chemistry within an antibacterial indication.

Regioisomer Selectivity Control in Oxadiazole Chemical Biology Studies

The 1,3,4-oxadiazole core of this compound provides a critical regioisomer control for studies involving the 1,2,4-oxadiazole S1P₁ agonist CYM5442 (EC₅₀ = 1.35 nM; 65%/85% B/T lymphocyte reduction) . Because both compounds share the 3,4-diethoxyphenyl substituent but differ in oxadiazole ring nitrogen positioning, researchers can use this compound as a negative control to confirm that biological effects observed with CYM5442 are specifically mediated through S1P₁ agonism rather than through off-target interactions with the diethoxyphenyl-oxadiazole scaffold. Conversely, in antibacterial assays, CYM5442 can serve as a specificity control to confirm that antimicrobial effects of the target compound are due to its 1,3,4-oxadiazole-specific trans-translation inhibition rather than non-specific oxadiazole-associated cytotoxicity. This paired procurement strategy enhances experimental rigor in chemical biology studies where both S1P₁ and antibacterial endpoints are being investigated.

Quote Request

Request a Quote for N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.